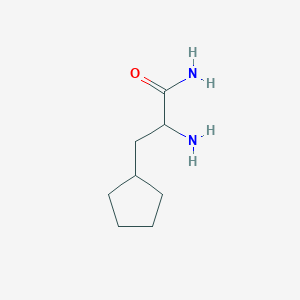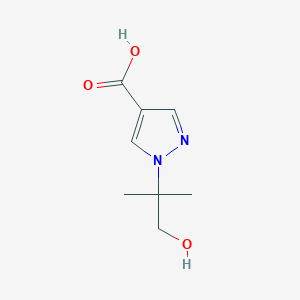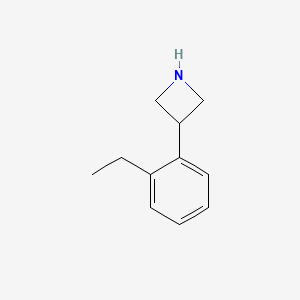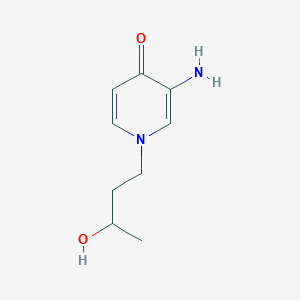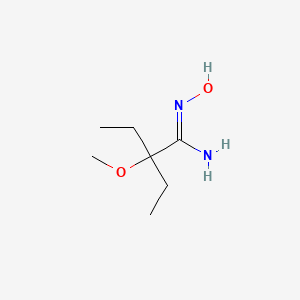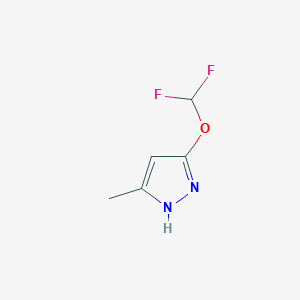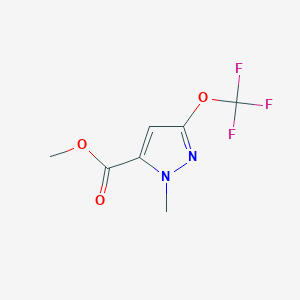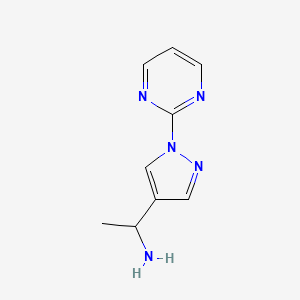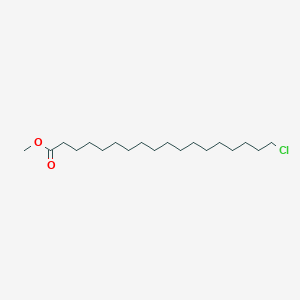
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methyl ester group and an aminoethyl group attached to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active aminoethyl phenyl moiety, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)phenol: Similar structure but lacks the ester group.
(S)-Methyl 2-(4-(1-hydroxyethyl)phenyl)acetate: Similar structure with a hydroxyl group instead of an amino group.
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)propanoate: Similar structure with a propanoate ester instead of an acetate ester.
Uniqueness
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
PSNQMTKORXKFBW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



